molecular formula C12H4Cl6 B1329277 2,2',3,4,5',6-Hexachlorobiphenyl CAS No. 68194-14-9

2,2',3,4,5',6-Hexachlorobiphenyl

Cat. No. B1329277
CAS RN: 68194-14-9
M. Wt: 360.9 g/mol
InChI Key: CXXRQFOKRZJAJA-UHFFFAOYSA-N
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Description

2,2',3,4,5',6-Hexachlorobiphenyl is a type of chlorinated biphenyl with chlorine atoms substituted at the 2, 2', 3, 4, 5', and 6 positions of the biphenyl structure. This compound is one of the numerous congeners of polychlorinated biphenyls (PCBs), which are organic chlorine compounds with 1 to 10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings connected by a single bond. PCBs, including this congener, have been widely used in industrial applications but are now regulated due to their environmental persistence and potential health hazards .

Synthesis Analysis

The synthesis of chlorinated biphenyls like 2,2',3,4,5',6-Hexachlorobiphenyl typically involves direct chlorination of biphenyls or coupling reactions of chlorinated benzene derivatives. While the provided papers do not directly describe the synthesis of this specific congener, they do provide insights into the synthesis of related chlorinated organic compounds. For example, the synthesis of complex chlorinated structures can involve palladium-promoted cross-coupling reactions, as seen in the preparation of hexaferrocenyl bithiophene . Similarly, the synthesis of chlorinated acridine diones involves crystallization and structural determination, which could be analogous to the steps required for synthesizing and confirming the structure of chlorinated biphenyls .

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by the position and number of chlorine substituents on the biphenyl rings. The structure of 2,2',3,4,5',6-Hexachlorobiphenyl would show a high degree of chlorination, which influences its physical and chemical properties. X-ray diffraction studies are often used to determine the precise molecular structure of such compounds, as demonstrated in the analysis of various chlorinated organic molecules .

Chemical Reactions Analysis

Chlorinated biphenyls can undergo various chemical reactions, including oxidative transformations. For instance, the oxidation of chlorinated compounds can lead to the formation of sulfoxides, dioxides, and other oxidized derivatives, as seen in the oxidation of a tetramethyl-diphenyl-dithiabicyclohexane . These reactions are important for understanding the environmental fate and potential biotransformation pathways of PCBs.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2',3,4,5',6-Hexachlorobiphenyl are influenced by its high chlorine content. Chlorinated biphenyls are generally hydrophobic, persistent in the environment, and can bioaccumulate in living organisms. They may display intramolecular interactions such as hydrogen bonding or π-π stacking, which can affect their crystalline structures and solubility . The electrochemical properties of chlorinated compounds can be studied using techniques like cyclic voltammetry, which may provide insights into the redox behavior of PCBs .

Relevant Case Studies

While the provided papers do not include case studies on 2,2',3,4,5',6-Hexachlorobiphenyl, they do offer examples of studies on related chlorinated compounds. For instance, the synthesis and structural analysis of various chlorinated organic molecules can serve as a reference for understanding the properties and behavior of chlorinated biphenyls in different environments . Additionally, the study of the magnetic properties of polychlorotriphenylmethyl units provides an example of how the electronic properties of chlorinated compounds can be affected by their molecular structure .

Scientific Research Applications

Metabolism and Excretion

Research by Kato, McKinney, and Matthews (1980) demonstrated that the metabolism and excretion of hexachlorobiphenyls like 2,2',3,4,5',6-Hexachlorobiphenyl are influenced by the position of chlorine atoms on the biphenyl ring, rather than the degree of chlorine substitution. They found that hexachlorobiphenyl isomers without vicinal unsubstituted carbon atoms were metabolized and excreted slowly, whereas those with vicinal unsubstituted carbon atoms were metabolized and excreted rapidly. These findings suggest a predominant role of arene oxide intermediates in PCB metabolism (Kato, McKinney, & Matthews, 1980).

Degradation and Analytical Indicators

Turrio-Baldassarri et al. (1997) explored the degradation of hexachlorobiphenyls, noting that certain congeners, including 2,2',3,4,5',6-Hexachlorobiphenyl, are more readily degradable in biotic matrices. Their study provided insights into the varying ratios of different congeners in the food chain and how these ratios can indicate possible outside contamination (Turrio-Baldassarri et al., 1997).

Solubility in Supercritical Fluids

Anitescu and Tavlarides (1999) examined the solubility of various PCB congeners, including 2,2',3,4,5',6-Hexachlorobiphenyl, in supercritical fluids like carbon dioxide. They found that modifying the carbon dioxide with substances like n-butane and methanol increased the solubility of these congeners (Anitescu & Tavlarides, 1999).

Environmental Persistence and Toxicity

Eddy (2020) conducted a theoretical chemistry study on the toxicity of PCB compounds, including 2,2',3,4,5',6-Hexachlorobiphenyl. The study utilized molecular descriptors to establish a quantitative structure-toxicity relationship, revealing that the toxicity of PCBs can be influenced by the number of substituted chlorine atoms and their positions on the aromatic carbon. This research highlighted the reactivity of PCBs and provided a method for estimating their toxicity (Eddy, 2020).

Human and Animal Metabolism

Research has also explored the metabolism of hexachlorobiphenyls in different species. Ariyoshi et al. (1995) studied the metabolism of a hexachlorobiphenyl isomer in humans, finding that human CYP2B6 enzymes can metabolize these compounds, albeit at different rates compared to other animal species. This research provides insight into why certain PCB congeners remain abundant in human bodies (Ariyoshi et al., 1995).

Pharmacokinetics in Various Species

Lutz et al. (1984) compared the pharmacokinetics of several PCBs, including 2,2',3,4,5',6-Hexachlorobiphenyl, in mice, rats, dogs, and monkeys. Their findings indicated species-specific variations in metabolism and elimination, with a predominant fecal route for elimination and a requirement for metabolism before urinary and biliary excretion (Lutz et al., 1984).

Environmental Degradation and Analytical Methods

In environmental contexts, research by Noma et al. (2007) on the sodium dispersion method for dechlorinating PCBs, including 2,2',3,4,5',6-Hexachlorobiphenyl, demonstrated effective pathways for degrading these compounds. Their study provided valuable insights into the major dechlorination pathways and the structures of polymerized degradation products, contributing to understanding how to mitigate PCB pollution in the environment (Noma et al., 2007).

Safety And Hazards

2,2’,3,4,5’,6-Hexachlorobiphenyl is a probable carcinogen . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,3,5-tetrachloro-4-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-2-7(14)6(3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXRQFOKRZJAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074201
Record name 2,2',3,4,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,5',6-Hexachlorobiphenyl

CAS RN

68194-14-9
Record name 2,2',3,4,5',6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5',6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8864A3VYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
381
Citations
PC Hsu, MH Li, YL Guo - Toxicology, 2003 - Elsevier
Polychlorinated biphenyls (PCBs) are known to affect reproductive system in animals and in accidentally or occupationally exposed humans. Information is lacking on effects of non-…
Number of citations: 37 www.sciencedirect.com
PC Hsu, MH Pan, LA Li, CJ Chen, SS Tsai… - Toxicology and Applied …, 2007 - Elsevier
Exposure in utero to 2,2′,3,3′,4,6′-hexachlorobiphenyl (PCB 132) impairs sperm function and alters testicular apoptosis-related gene expression in rat offspring - ScienceDirect Skip …
Number of citations: 68 www.sciencedirect.com
MH Li, PC Hsu, YL Guo - Archives of environmental contamination and …, 2001 - Springer
Polychlorinated biphenyls (PCBs) with the liable 2,3,6-substitution are important components of certain commercial mixtures and frequently detected in biota, but little is known about …
Number of citations: 21 link.springer.com
IN Pessah, HJ Lehmler, LW Robertson… - Chemical research in …, 2009 - ACS Publications
Polychlorinated biphenyls (PCBs) with unsymmetrical chlorine substitutions and multiple ortho-substitutions that restrict rotation around the biphenyl bond may exist in two stable …
Number of citations: 81 pubs.acs.org
E Uwimana, B Cagle, C Yeung, X Li… - Toxicological …, 2019 - academic.oup.com
Polychlorinated biphenyls (PCBs) have been associated with neurodevelopmental disorders. Several neurotoxic congeners display axial chirality and atropselectively affect cellular …
Number of citations: 12 academic.oup.com
L Turrio-Baldassarri, O D'agostino, E De Felip… - Microchemical …, 1997 - Elsevier
Hexachlorobiphenyls 149 (2,2′,3,4′,5′,6-HxCB) and 153 (2,2′,4,4′,5,5′-HxCB) are among the more abundant congeners in many heavy chlorobiphenyl industrial mixtures. The …
Number of citations: 2 www.sciencedirect.com
Y Kato, K Haraguchi, T Shibahara, Y Masuda… - Archives of …, 1998 - Springer
Male Sprague-Dawley rats received four consecutive intraperitoneal doses of four kinds of methylsulfonyl (MeSO 2 ) metabolites of polychlorinated biphenyl (PCB) congeners: 3-MeSO …
Number of citations: 70 link.springer.com
V Schurig, S Reich - Chirality, 1998 - Wiley Online Library
The rotational barriers ΔG ‡ (T) of the four atropisomeric polychlorinated biphenyls (PCBs) 2,2′,3,5′,6‐pentachlorobiphenyl (PCB 95), 2,2′3,3′,4,6′‐hexachlorobiphenyl (PCB 132…
Number of citations: 78 onlinelibrary.wiley.com
K Haraguchi, Y Kato, R Kimura, Y Masuda - Archives of environmental …, 1999 - Springer
The time courses of fecal excretion and tissue distribution of metabolites derived from 2,2′,4,5,5′-pentachlorobiphenyl (CB101) and 2,2′,3,4′,5′,6-hexachlorobiphenyl (CB149) …
Number of citations: 21 link.springer.com
C Larsson, T Ellerichmann, H Hühnerfuss… - … science & technology, 2002 - ACS Publications
PCB methyl sulfones (MeSO 2 −PCBs) are lipophilic PCB metabolites known to exhibit selective tissue retention properties in wildlife and humans. The aim of this study was to …
Number of citations: 51 pubs.acs.org

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